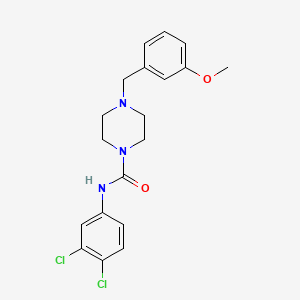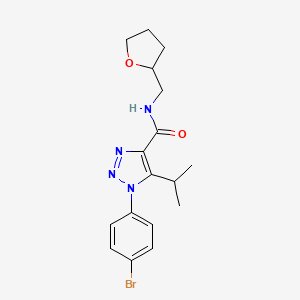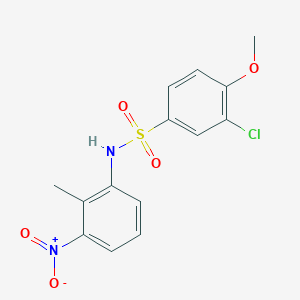![molecular formula C14H14F2N4O2S B4629847 2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to "2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine," involves multi-step chemical reactions that incorporate different functional groups to achieve the desired molecular architecture. For instance, a series of pyrido[2,3-d]pyrimidine antibacterial agents were prepared through displacement reactions involving piperazines and subsequent modifications such as alkylation, acylation, sulfonylation, or addition of isocyanates to the piperazine nitrogen (Matsumoto & Minami, 1975). Another approach to synthesizing pyrimidine derivatives, including thieno[2,3-d]pyrimidines, involves cyclization, chlorination, and substitution processes, which were employed to synthesize novel compounds bearing a sulfonylurea moiety (Chen et al., 2014).
Molecular Structure Analysis
The structural analysis of pyrimidine derivatives reveals a rich diversity in molecular architecture and interactions. For example, studies on N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, a compound with a similar structural framework, showed the presence of weak intramolecular π–π stacking interactions, which play a crucial role in stabilizing the molecular conformation (Kumar et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Piperazinyl-pyrimidines, for instance, have been explored for their potential as P2Y12 antagonists, where modifications at the 4-position of the pyrimidine led to compounds with significant potency and selectivity (Parlow et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. For example, the crystal structure analysis of specific pyrimidinyl sulfonamides revealed detailed information on molecular conformation, hydrogen bonding patterns, and crystal packing, which are essential for predicting the compound's solubility and stability (Kumar et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various chemical conditions, and potential for undergoing specific reactions, are integral for determining the compound's applications. The synthesis and evaluation of pyrimidine derivatives as antimicrobial agents indicate the potential chemical interactions and mechanisms through which these compounds exert their activity (Krishnamurthy et al., 2011).
Scientific Research Applications
Chemical Synthesis and Biological Activity The compound 2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine has been explored in various studies focusing on the synthesis of novel heterocyclic compounds and their biological activities. Research has led to the development of new pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties, some of which displayed antimicrobial activities. This highlights the compound's potential as a precursor in synthesizing biologically active molecules (Ammar et al., 2004).
Antibacterial and Antiproliferative Properties Further investigations into pyrido[2,3-d]pyrimidine derivatives, including those with 1-piperazinyl modifications, have shown notable antibacterial properties, particularly against gram-negative bacteria like Pseudomonas aeruginosa. This suggests the compound's utility in developing new antibiotics (Matsumoto & Minami, 1975). Additionally, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, indicating the compound's potential in cancer research (Mallesha et al., 2012).
P2Y12 Antagonists for Platelet Aggregation Inhibition Piperazinyl-glutamate-pyrimidines, with modifications at the pyrimidine 4-position, have emerged as potent P2Y12 antagonists, demonstrating the compound's applicability in inhibiting platelet aggregation. This application is particularly relevant for the development of new therapeutics for cardiovascular diseases (Parlow et al., 2009).
Antioxidant Properties for Age-Related Diseases The exploration of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues has unveiled compounds with antioxidant, ion-chelating, and protective effects against cell damage induced by oxidative stress. Such compounds are promising for the prevention and treatment of cataract, age-related macular degeneration (AMD), and Alzheimer's disease (AD) (Jin et al., 2010).
properties
IUPAC Name |
2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2S/c15-11-2-3-12(16)13(10-11)23(21,22)20-8-6-19(7-9-20)14-17-4-1-5-18-14/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUCYGVKCKRJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332303 | |
| Record name | 2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
725215-06-5 | |
| Record name | 2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)
![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)


![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
![6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)
![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)
![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)